2-Acryloylbenzoic acid
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Overview
Description
2-Acryloylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of both an acrylic group and a benzoic acid moiety in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Acryloylbenzoic acid can be synthesized through several methods. One common approach involves the reaction of benzoic acid with acryloyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization to obtain a high-purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Acryloylbenzoic acid undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acrylic group to an alkane.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Saturated carboxylic acids.
Substitution: Halogenated benzoic acids.
Scientific Research Applications
2-Acryloylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism by which 2-acryloylbenzoic acid exerts its effects involves interactions with various molecular targets. The acrylic group can participate in polymerization reactions, while the benzoic acid moiety can interact with biological molecules through hydrogen bonding and other non-covalent interactions. These interactions can influence cellular pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid: A simpler aromatic carboxylic acid.
Acrylic acid: Contains only the acrylic group without the aromatic ring.
Methacrylic acid: Similar to acrylic acid but with a methyl group on the alpha carbon.
Uniqueness
2-Acryloylbenzoic acid is unique due to the presence of both an acrylic group and a benzoic acid moiety, which imparts distinct reactivity and potential for diverse applications. This dual functionality makes it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88238-55-5 |
---|---|
Molecular Formula |
C10H8O3 |
Molecular Weight |
176.17 g/mol |
IUPAC Name |
2-prop-2-enoylbenzoic acid |
InChI |
InChI=1S/C10H8O3/c1-2-9(11)7-5-3-4-6-8(7)10(12)13/h2-6H,1H2,(H,12,13) |
InChI Key |
NJVBGHSJHNPENP-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)C1=CC=CC=C1C(=O)O |
Origin of Product |
United States |
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